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Introduction: Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker
overexpressed in prostate cancer cells.[1] Imaging agents targeting PSMA are crucial for the
diagnosis, staging, and monitoring of the disease. While PET/CT imaging with agents like
68Ga-PSMA-11 is common, SPECT/CT offers a more accessible and cost-effective alternative,
particularly in regions where PET infrastructure is limited.[2][3] ®°™Tc-HYNIC-iPSMA is a
technetium-99m labeled small molecule inhibitor of PSMA designed for SPECT imaging.[4] It
has demonstrated high detection rates for biochemically recurrent prostate cancer and shows a
favorable safety profile.[5] The straightforward, kit-based reconstitution process further
simplifies its clinical application. These notes provide detailed protocols for patient preparation,
radiopharmaceutical synthesis, quality control, and imaging acquisition for ®*™Tc-HYNIC-
iPSMA.

Patient Preparation Protocol

While specific patient preparation guidelines for °*°™Tc-HYNIC-iPSMA scans are not extensively
detailed in the reviewed literature, general best practices for nuclear medicine imaging should
be followed to ensure optimal image quality and patient safety. The following recommendations
are based on standard procedures for similar molecular imaging agents.

1.1. Pre-Scan Patient Consultation:
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o Obtain a complete clinical history, including prior treatments for prostate cancer (e.qg.,
surgery, radiotherapy, androgen deprivation therapy), recent biopsies, and other imaging
results.

e Record the patient's current medications and body weight.

 Inform the patient about the entire procedure, including the injection, uptake period, and
scan duration, to ensure compliance and reduce anxiety.

1.2. Dietary and Activity Guidelines:

e Hydration: Patients should be encouraged to hydrate well before the radiotracer injection.
Drinking approximately 1 liter of water in the 2 hours leading up to the appointment is
recommended.

o Fasting: A fasting period of 4-6 hours prior to the scan is generally advised to reduce
background physiological activity.

 Activity: Strenuous physical activity should be avoided for at least 24 hours before the scan
to prevent non-specific muscle uptake of the tracer.

1.3. Day of the Scan:
» Confirm the patient has followed hydration and fasting instructions.

o The patient should empty their bladder immediately before the radiotracer injection and
again just before the scan to minimize radiation dose to the bladder and reduce potential
image artifacts in the pelvic region.

e Request the removal of all metallic items, such as jewelry, belts, and clothing with zippers, to
prevent CT artifacts.

Radiopharmaceutical Preparation and Quality
Control

2.1. °*mTc-HYNIC-iPSMA Kit Reconstitution Protocol: The preparation of *°™Tc-HYNIC-iPSMA
is typically performed using a sterile, lyophilized kit formulation. The following is a generalized
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protocol based on published methods.

Table 1: Reagents and Conditions for °°™Tc-HYNIC-iPSMA Preparation

Component Description / Amount Reference

Lyophilized powder
HYNIC-iPSMA Kit containing HYNIC-Glu-
Urea-A (iPSMA)

EDDA (Ethylenediamine-N,N'-

Co-ligands ] ] ) o
diacetic acid) and Tricine
Reducing Agent Stannous Chloride (SnClz2)
0.2 M Phosphate Buffer (pH
Buffer
7.0)
555 - 2220 MBq (15 - 60 mCi)
Radionuclide of Na®*mTcOa4 (Sodium

Pertechnetate)

95°C - 100°C (in a block

Incubation Temperature N
heater or boiling water bath)

Incubation Time 10 - 20 minutes

| Final pH | 6.5-7.5] |

Experimental Protocol:

Allow the lyophilized HYNIC-iPSMA kit to reach room temperature.

Add 1.0 mL of 0.2 M phosphate buffer (pH 7.0) to the kit vial.

Immediately add the required activity of Na®°™TcOa (e.g., 555-740 MBq in 1.0 mL) to the vial.

Securely cap the vial and place it in a block heater or boiling water bath at 95-100°C for 10-
20 minutes.
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 After incubation, allow the vial to cool to room temperature for approximately 15 minutes.
» Visually inspect the final solution; it should be aqueous and transparent.
o Before administration, perform quality control checks.

2.2. Quality Control (QC) Protocol: The radiochemical purity (RCP) of the final product must be
determined before patient administration.

Table 2: Quality Control Specifications

Parameter Method Specification Reference

Radiochemical
Purity (RCP)

Radio-TLC or HPLC = 95%

| Appearance | Visual Inspection | Aqueous, transparent solution | |

Experimental Protocol (Radio-TLC Method):

Spot a small amount of the final ®*™Tc-HYNIC-iPSMA solution onto a silica gel instant thin-
layer chromatography (ITLC) strip.

» Develop the strip using appropriate mobile phases to separate the labeled compound from
impurities like free °°™Tc-pertechnetate and °°™Tc-colloid.

e Analyze the strip using a radiochromatography scanner to determine the percentage of
activity corresponding to 2°™Tc-HYNIC-iPSMA.

e The RCP must be > 95% for the product to be released for patient use.
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Imaging Protocol

3.1. Radiotracer Administration and Patient Uptake:

e Dose: Administer 555 - 740 MBq (15 - 20 mCi) of ®*™Tc-HYNIC-iPSMA via intravenous

injection.

o Uptake Period: The patient should rest quietly for an uptake period of 2 to 4 hours post-
injection. This allows for tracer distribution and clearance from non-target tissues.

» Hydration: The patient may be encouraged to continue drinking water and voiding frequently
during this period to enhance clearance of unbound tracer and reduce radiation exposure to

the bladder.

3.2. SPECT/CT Image Acquisition: Imaging is performed using a dual-head gamma camera,
preferably a hybrid SPECT/CT system.

Table 3: Recommended SPECT/CT Acquisition Parameters
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Parameter Setting Reference

Timing 2 - 4 hours post-injection

Low-Energy High-Resolution

Collimator
(LEHR)
Energy Window 140 keV
Whole-body scan
Planar Imaging (anterior/posterior) at 10-12
cm/min
o Thoracic, abdominal, and
SPECT Acquisition ) )
pelvic regions
SPECT Matrix 128 x 128
Low-dose CT for attenuation
CT Acquisition correction and anatomical

localization

| CT Voltage/Current | 120 kV / 90 mAs (example) | |
Experimental Protocol:

o Position the patient supine on the imaging table, typically with arms raised above the head to
minimize artifacts in the chest and abdomen.

e Perform a whole-body planar scan from head to mid-thigh.
o Subsequently, acquire SPECT images over the chest, abdomen, and pelvis.

» Immediately following the SPECT acquisition, perform a low-dose CT scan over the same
regions for anatomical correlation and attenuation correction.

o Reconstruct the SPECT data using an appropriate algorithm (e.g., Ordered Subsets
Expectation Maximization - OSEM) and fuse the images with the co-registered CT data.

3.3. Image Interpretation:
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» Images should be reviewed by an experienced nuclear medicine physician.

e Physiological uptake is expected in the kidneys, bladder, salivary glands, liver, spleen, and
intestine.

o Focal uptake higher than the surrounding normal tissue, and not corresponding to
physiological distribution, is considered positive for PSMA-expressing disease.

e Semi-quantitative analysis, such as calculating the Standardized Uptake Value (SUVmax or
SUVmean), can be performed on the lesions.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols: °°™Tc-HYNIC-iIPSMA
SPECT/CT Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12390982#patient-preparation-for-a-hynic-ipsma-
scan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.1072437/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.1072437/full
https://www.benchchem.com/product/b12390982#patient-preparation-for-a-hynic-ipsma-scan
https://www.benchchem.com/product/b12390982#patient-preparation-for-a-hynic-ipsma-scan
https://www.benchchem.com/product/b12390982#patient-preparation-for-a-hynic-ipsma-scan
https://www.benchchem.com/product/b12390982#patient-preparation-for-a-hynic-ipsma-scan
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12390982?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

